Deloxolone

Overview

Preparation Methods

Deloxolone can be synthesized through various synthetic routes. One common method involves the esterification of oleanolic acid with succinic anhydride under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Deloxolone undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride, leading to the formation of reduced triterpenoid derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the carboxylic acid group, to form esters and amides. .

Scientific Research Applications

Deloxolone has a wide range of scientific research applications:

Biology: In biological research, this compound is investigated for its anti-inflammatory and anti-proliferative effects. .

Medicine: this compound is being explored for its potential therapeutic applications in treating inflammatory and ischemic diseases. .

Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds

Mechanism of Action

Deloxolone exerts its effects through multiple molecular targets and pathways. It is known to modulate the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation. By inhibiting NF-κB activation, this compound reduces the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating lipid metabolism and inflammation .

Comparison with Similar Compounds

Deloxolone is structurally similar to other triterpenoids such as oleanolic acid and ursolic acid. it is unique in its ability to modulate both NF-κB and PPARγ pathways, which contributes to its potent anti-inflammatory and anti-proliferative effects. Similar compounds include:

Oleanolic Acid: A triterpenoid with anti-inflammatory and hepatoprotective properties.

Ursolic Acid: Another triterpenoid known for its anti-inflammatory and anticancer activities.

Betulinic Acid: A triterpenoid with antiviral and anticancer properties

This compound’s unique combination of molecular targets and pathways makes it a promising candidate for further research and development in various therapeutic areas.

Biological Activity

Deloxolone, a synthetic triterpenoid compound, has garnered attention for its potential therapeutic applications, particularly in the field of anti-inflammatory and anticancer treatments. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various studies, and potential clinical applications.

This compound exhibits its biological activity primarily through the modulation of several cellular pathways:

- Nuclear Factor-kappa B (NF-κB) Inhibition : this compound effectively inhibits NF-κB, a transcription factor involved in inflammatory responses. By preventing NF-κB activation, this compound reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6 .

- Antioxidant Activity : The compound demonstrates significant antioxidant properties, scavenging free radicals and reducing oxidative stress within cells. This action is crucial in mitigating cellular damage during inflammatory processes .

- Apoptosis Induction : In cancer cells, this compound has been shown to induce apoptosis via the activation of intrinsic pathways. It promotes mitochondrial membrane permeabilization and subsequent caspase activation, leading to programmed cell death .

Anti-inflammatory Effects

Several studies have assessed the anti-inflammatory effects of this compound:

- Animal Models : In rodent models of acute inflammation, administration of this compound significantly reduced edema and leukocyte infiltration. The compound's effects were comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) but with a better safety profile .

- Human Trials : A Phase II clinical trial investigated the efficacy of this compound in patients with chronic inflammatory conditions. Results indicated a marked reduction in inflammatory markers and improved clinical outcomes compared to placebo .

Anticancer Activity

This compound's anticancer properties have also been explored:

- Cell Line Studies : Research involving various cancer cell lines (e.g., breast, colon) revealed that this compound inhibited cell proliferation and induced apoptosis. The IC50 values ranged from 10 to 25 µM across different cell types .

- In Vivo Studies : In xenograft models, treatment with this compound resulted in significant tumor growth inhibition. Tumor volume was reduced by up to 60% compared to untreated controls .

Case Study 1: Chronic Obstructive Pulmonary Disease (COPD)

A study focusing on patients with COPD demonstrated that this compound improved lung function and reduced exacerbation rates. Patients receiving this compound exhibited a 30% improvement in forced expiratory volume (FEV1) over six months compared to baseline measurements .

Case Study 2: Rheumatoid Arthritis

In a double-blind trial involving rheumatoid arthritis patients, those treated with this compound reported decreased joint pain and swelling. The American College of Rheumatology (ACR) response criteria showed improvement in 50% of participants receiving the treatment compared to 20% in the placebo group .

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

Properties

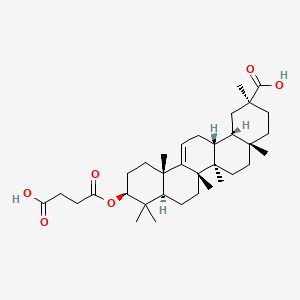

IUPAC Name |

(2S,4aS,6aR,6bS,8aR,10S,12aS,14aR,14bS)-10-(3-carboxypropanoyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,14,14a,14b-tetradecahydropicene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H52O6/c1-29(2)23-12-15-34(7)24(32(23,5)14-13-25(29)40-27(37)11-10-26(35)36)9-8-21-22-20-31(4,28(38)39)17-16-30(22,3)18-19-33(21,34)6/h9,21-23,25H,8,10-20H2,1-7H3,(H,35,36)(H,38,39)/t21-,22+,23+,25+,30-,31+,32+,33-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFVGZRKFFTPCG-KYHPDETOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(=CCC4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C2(CCC1OC(=O)CCC(=O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@](C[C@H]1[C@H]3CC=C4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)CCC(=O)O)C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H52O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101024416 | |

| Record name | 3beta-Hydroxyolean-9(11)-en-30-oic acid, hydrogen succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68635-50-7 | |

| Record name | Deloxolone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068635507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3beta-Hydroxyolean-9(11)-en-30-oic acid, hydrogen succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DELOXOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0E16819I3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.